molecular formula C16H14ClN3O2S2 B379254 benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide

benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide

Cat. No.: B379254
M. Wt: 379.9g/mol
InChI Key: OWIHSWHMZYMEMP-UHFFFAOYSA-N
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Description

benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a methylsulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylthio and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylthio)-3-(4-fluorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
  • 5-(benzylthio)-3-(4-bromophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
  • 5-(benzylthio)-3-(4-methylphenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzylthio, chlorophenyl, and methylsulfonyl groups imparts distinct properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN3O2S2

Molecular Weight

379.9g/mol

IUPAC Name

5-benzylsulfanyl-3-(4-chlorophenyl)-1-methylsulfonyl-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3O2S2/c1-24(21,22)20-16(23-11-12-5-3-2-4-6-12)18-15(19-20)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3

InChI Key

OWIHSWHMZYMEMP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3

Origin of Product

United States

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